molecular formula C11H15Cl2N5O B12728438 Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride CAS No. 138801-42-0

Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride

Cat. No.: B12728438
CAS No.: 138801-42-0
M. Wt: 304.17 g/mol
InChI Key: XWXCPBIAPSFNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyrimidinyl group, which is further substituted with an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling of the Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are coupled through a nucleophilic substitution reaction.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with the pyrimidine-imidazole intermediate.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: A compound with similar imidazole functionality.

    4-(Imidazol-1-yl)aniline: Another imidazole-containing compound with different substitution patterns.

Uniqueness

Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride is unique due to its specific combination of morpholine, imidazole, and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

138801-42-0

Molecular Formula

C11H15Cl2N5O

Molecular Weight

304.17 g/mol

IUPAC Name

4-(4-imidazol-1-ylpyrimidin-2-yl)morpholine;dihydrochloride

InChI

InChI=1S/C11H13N5O.2ClH/c1-2-13-11(15-5-7-17-8-6-15)14-10(1)16-4-3-12-9-16;;/h1-4,9H,5-8H2;2*1H

InChI Key

XWXCPBIAPSFNFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)N3C=CN=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.